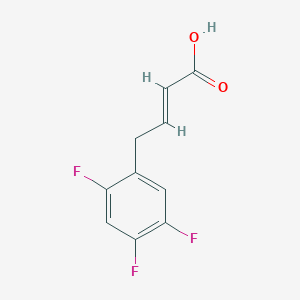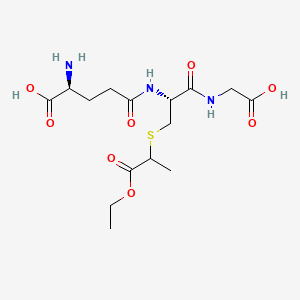![molecular formula C13H16O2S B15293267 {[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone](/img/structure/B15293267.png)
{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone is an organic compound characterized by a cyclohexyl ring with a hydroxyl group, a sulfanyl group, and a phenylmethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone typically involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the hydroxyl group: This step often involves oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.
Attachment of the sulfanyl group: This can be done through nucleophilic substitution reactions using thiol-containing reagents.
Addition of the phenylmethanone moiety: This step involves Friedel-Crafts acylation reactions using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using reagents like chromium trioxide or potassium dichromate.
Reduction: The phenylmethanone moiety can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of {[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The phenylmethanone moiety can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[(1R,2R)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone: Similar structure but different stereochemistry.
{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(methyl)methanone: Similar structure but with a methyl group instead of a phenyl group.
{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)ethanone: Similar structure but with an ethanone moiety instead of methanone.
Uniqueness
{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H16O2S |
|---|---|
Molekulargewicht |
236.33 g/mol |
IUPAC-Name |
S-[(1S,2S)-2-hydroxycyclohexyl] benzenecarbothioate |
InChI |
InChI=1S/C13H16O2S/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h1-3,6-7,11-12,14H,4-5,8-9H2/t11-,12-/m0/s1 |
InChI-Schlüssel |
SCTLAHNAVVTOFN-RYUDHWBXSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@H](C1)O)SC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1CCC(C(C1)O)SC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


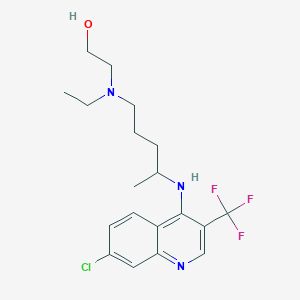
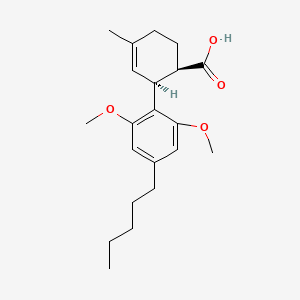
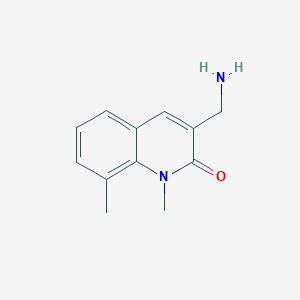
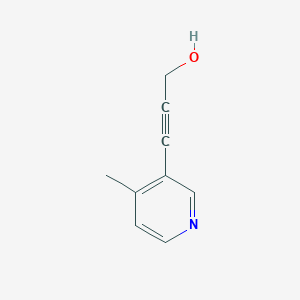

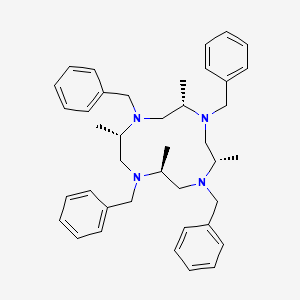
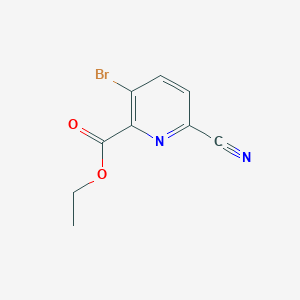
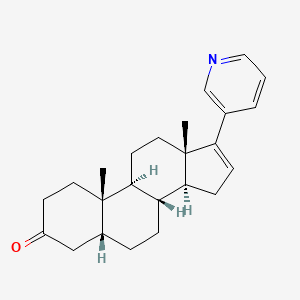
![(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid](/img/structure/B15293252.png)
![1-[(2R,4R,5S)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15293257.png)
